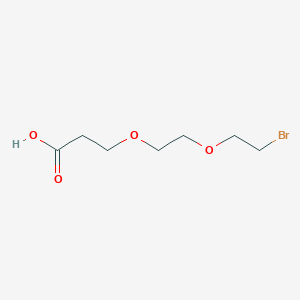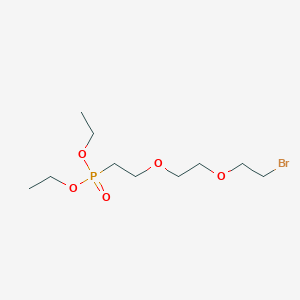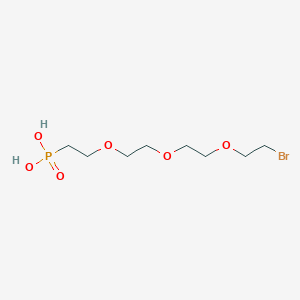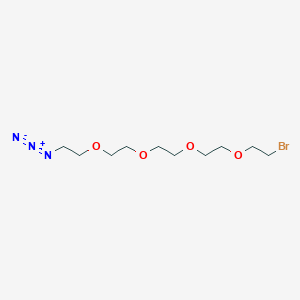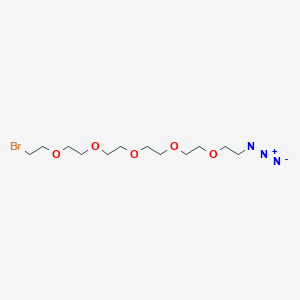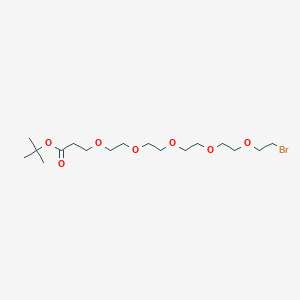
Camylofin
説明
Camylofin is an antimuscarinic drug . It is used to relieve symptoms such as severe stomach pain, bloating, cramps, etc. associated with various conditions such as blockage of the urinary tract, bile duct, or the intestine; painful periods, etc . It may be used alone or in combination with other medicines based on the clinical condition of the patient .
Molecular Structure Analysis
Camylofin has a molecular formula of C19H32N2O2 . It belongs to the group of spasmolytic, anticholinergic and gastro intestinal sedative drugs .
Physical And Chemical Properties Analysis
Camylofin has a molecular weight of 320.477 g/mol . More detailed physical and chemical properties are not available in the sources I found.
科学的研究の応用
Labor Augmentation
Camylofin has been used effectively in labor augmentation. A systematic review and meta-analysis assessed the effectiveness and safety of camylofin compared with other antispasmodics in labor augmentation . The cervical dilatation rate (CDR) was significantly higher and the duration of the first stage of labor was significantly shorter in women receiving camylofin than those receiving other antispasmodics for labor augmentation . This demonstrated the benefit of camylofin in labor augmentation with a faster CDR and reduction in the active first stage of labor .
Treatment of Stomach and Intestinal Spasms
Camylofin is used to treat a variety of conditions related to muscle spasms and pain, including stomach and intestinal spasms . It can help to relieve the abdominal cramps, bloating, and pain associated with conditions such as irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and colitis .
Direct Smooth Muscle Relaxation
Camylofin achieves direct smooth muscle relaxation by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium . This comprehensive action helps to relieve smooth muscle spasm .
Treatment of Stomach Ache in Infants and Children
Due to its ability to relieve smooth muscle spasms, camylofin is used to treat stomach ache in infants and children .
作用機序
1. Target of Action: Camylofin primarily targets smooth muscle cells. It acts on muscarinic receptors, which are a subtype of acetylcholine receptors found in various tissues, including the gastrointestinal tract and the urinary system .
2. Mode of Action: Camylofin exhibits a dual mode of action:
- Anticholinergic Action: It inhibits the binding of acetylcholine to muscarinic receptors, reducing the excitatory effects of acetylcholine on smooth muscles. This action is less pronounced compared to other anticholinergics .
- Direct Smooth Muscle Relaxation: It inhibits phosphodiesterase type IV (PDE IV), leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP reduces cytosolic calcium levels, resulting in smooth muscle relaxation .
3. Biochemical Pathways: By inhibiting PDE IV, Camylofin increases cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to a decrease in intracellular calcium levels. This cascade ultimately results in the relaxation of smooth muscle cells .
Pharmacokinetics:
5. Result of Action: At the molecular level, Camylofin’s inhibition of muscarinic receptors and PDE IV leads to reduced muscle contractions. At the cellular level, this results in the relaxation of smooth muscles, alleviating spasms and associated pain in the gastrointestinal and urinary tracts .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other compounds can influence Camylofin’s efficacy and stability. For instance, extreme pH levels can affect its absorption and stability, while high temperatures may degrade the compound. Additionally, interactions with other drugs can either potentiate or diminish its effects .
Camylofin’s comprehensive action on smooth muscle relaxation makes it a valuable therapeutic agent for treating conditions involving muscle spasms and pain.
Safety and Hazards
Camylofin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is not recommended for use in pregnant women unless absolutely necessary . All the risks and benefits should be discussed with the doctor before receiving/using this medicine .
特性
IUPAC Name |
3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOOHIUJEJZCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5892-41-1 (di-hydrochloride) | |
| Record name | Camylofin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046415 | |
| Record name | Camylofin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camylofin | |
CAS RN |
54-30-8 | |
| Record name | Camylofin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camylofin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camylofin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Camylofin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Camylofin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMYLOFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Camylofin Dihydrochloride?
A1: Camylofin Dihydrochloride exhibits its antispasmodic action through a dual mechanism. It acts directly on the smooth muscle, relaxing it, and also exerts an anticholinergic effect, inhibiting acetylcholine's action and further reducing muscle spasms. [, , ]
Q2: Does Camylofin Dihydrochloride impact uterine contractility?
A2: Research suggests that Camylofin Dihydrochloride, unlike some other spasmolytics, does not adversely affect uterine contractility. This makes it a suitable option for managing prolonged labor. []
Q3: What is the molecular formula and weight of Camylofin Dihydrochloride?
A3: The molecular formula of Camylofin Dihydrochloride is C18H29NO2 • HCl, and its molecular weight is 327.87 g/mol. [, ]
Q4: Are there any spectroscopic methods used to characterize Camylofin Dihydrochloride?
A4: Yes, several spectroscopic techniques are employed for its characterization. UV spectrophotometry is commonly used for its quantification. [, , , , , , ] Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is used for both qualitative and quantitative analysis. [, ]
Q5: Has the stability of Camylofin Dihydrochloride been studied under various conditions?
A5: Yes, research has evaluated the stability of Camylofin Dihydrochloride under different stress conditions like acidic, alkaline, neutral hydrolysis, oxidation, and dry heat. These studies, often utilizing HPLC, help to understand the drug's degradation pathways and ensure product quality. [, , , ]
Q6: What is the typical route of administration for Camylofin Dihydrochloride?
A6: While primarily administered intramuscularly for faster action during labor, Camylofin Dihydrochloride is also available in oral forms like tablets and syrups for managing abdominal colic pain. [, ]
Q7: Are there studies evaluating the efficacy of Camylofin Dihydrochloride in specific clinical settings?
A7: Yes, clinical studies have assessed Camylofin Dihydrochloride's efficacy in various situations. It's been compared to other antispasmodics in managing prolonged labor, demonstrating superior cervical dilatation rates and shorter labor durations. [, , , , ] Studies also investigated its use in children and adults with acute colicky abdominal pain, highlighting its effectiveness in pain reduction. [, , ]
Q8: What analytical techniques are used to quantify Camylofin Dihydrochloride in pharmaceutical formulations?
A8: Various analytical methods are employed to ensure the quality control of Camylofin Dihydrochloride in pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is widely used for simultaneous determination of Camylofin Dihydrochloride with other drugs like paracetamol, diclofenac, and nimesulide. [, , , , , , ] High-Performance Thin-Layer Chromatography (HPTLC) is another technique employed for similar purposes. [, , , ] UV spectrophotometry provides a simpler approach for quantification. [, ]
Q9: How are the analytical methods used for Camylofin Dihydrochloride validated?
A9: Validation of analytical methods for Camylofin Dihydrochloride follows ICH guidelines. Parameters such as linearity, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), robustness, and solution stability are assessed to ensure the reliability and accuracy of the chosen method. [, , , ]
Q10: Are there any targeted drug delivery systems developed for Camylofin Dihydrochloride?
A10: Research has explored colon-specific drug delivery systems using chitosan microspheres for the targeted delivery of Camylofin Dihydrochloride in treating ulcerative colitis. [] This approach aims to enhance drug concentration at the site of action while minimizing systemic exposure and potential side effects.
Q11: How does Camylofin Dihydrochloride compare to other antispasmodics used in similar clinical settings?
A11: Clinical studies have compared Camylofin Dihydrochloride to other commonly used antispasmodics like drotaverine, hyoscine butylbromide, and valethamate. Findings suggest that Camylofin Dihydrochloride demonstrates superior efficacy, particularly in augmenting labor, achieving faster cervical dilatation and shorter labor duration with good tolerability. [, , , , , , ]
Q12: What resources are available to researchers studying Camylofin Dihydrochloride?
A12: Researchers benefit from a range of resources including published literature, analytical techniques like HPLC and GC, in vitro cell-based assays, and in vivo animal models. [, , , , ] Additionally, access to clinical data from various studies conducted on Camylofin Dihydrochloride further enhances understanding of its efficacy and safety profile. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





